Cas no 851865-61-7 (2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)

2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a dihydroimidazole core functionalized with a 4-fluorophenylmethylsulfanyl group and a 4-methoxybenzoyl moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for bioactive molecules. The presence of the fluorophenyl and methoxybenzoyl groups may enhance binding affinity and metabolic stability, making it a candidate for further pharmacological exploration. Its well-defined chemical properties and synthetic accessibility support its use in targeted research applications, such as enzyme inhibition or receptor modulation studies. The compound's purity and stability under standard conditions ensure reliable performance in experimental settings.
2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole structure
851865-61-7 structure
商品名:2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
CAS番号:851865-61-7
MF:C18H17FN2O2S
メガワット:344.403186559677
CID:6359850
PubChem ID:4184896

2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

    • 2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
    • Methanone, [2-[[(4-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl](4-methoxyphenyl)-
    • (2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-methoxyphenyl)methanone
    • 2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
    • [2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methoxyphenyl)methanone
    • F0630-0385
    • AKOS024588633
    • 851865-61-7
    • インチ: 1S/C18H17FN2O2S/c1-23-16-8-4-14(5-9-16)17(22)21-11-10-20-18(21)24-12-13-2-6-15(19)7-3-13/h2-9H,10-12H2,1H3
    • InChIKey: AXZGUTGMJADSCL-UHFFFAOYSA-N
    • ほほえんだ: C(N1C(SCC2=CC=C(F)C=C2)=NCC1)(C1=CC=C(OC)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 344.09947712g/mol
  • どういたいしつりょう: 344.09947712g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 458
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 67.2Ų

じっけんとくせい

  • 密度みつど: 1.26±0.1 g/cm3(Predicted)
  • ふってん: 496.9±55.0 °C(Predicted)
  • 酸性度係数(pKa): 1.98±0.60(Predicted)

2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0630-0385-50mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0630-0385-10mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0630-0385-25mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0630-0385-2mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0630-0385-30mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0630-0385-40mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0630-0385-10μmol
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0630-0385-20μmol
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0630-0385-1mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0630-0385-100mg
2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole
851865-61-7 90%+
100mg
$248.0 2023-05-17

2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole 関連文献

2-{(4-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazoleに関する追加情報

Introduction to 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-61-7)

2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-61-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its CAS number for brevity, is a derivative of imidazole and features a unique combination of functional groups that contribute to its potential therapeutic applications.

The structure of 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole includes a 4-fluorophenylmethylsulfanyl group and a 4-methoxybenzoyl group attached to a 4,5-dihydro-1H-imidazole core. The presence of these functional groups imparts specific chemical and biological properties that make this compound an interesting candidate for various pharmacological studies.

Recent research has focused on the potential of imidazole derivatives as potent inhibitors of various enzymes and receptors. For instance, studies have shown that compounds with similar structural features can exhibit anti-inflammatory, antiviral, and anticancer activities. The 4-fluorophenylmethylsulfanyl group is known for its ability to enhance the lipophilicity and metabolic stability of molecules, while the 4-methoxybenzoyl group can improve the binding affinity to target proteins.

In the context of drug discovery, 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole has been evaluated for its potential as a lead compound in the development of new therapeutic agents. Preclinical studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines, particularly those involved in breast and lung cancers. The mechanism of action is thought to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Beyond cancer research, there is growing interest in exploring the anti-inflammatory properties of imidazole derivatives. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Preliminary studies suggest that 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole may have the potential to modulate inflammatory responses by interfering with signaling pathways that drive inflammation.

The pharmacokinetic profile of 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole has also been investigated. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential use as an oral or injectable therapeutic agent. The lipophilic nature of the molecule enhances its ability to cross biological membranes, while the presence of polar functional groups helps maintain solubility in aqueous environments.

Clinical trials are currently underway to further evaluate the safety and efficacy of 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole. Early results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. These findings are encouraging and pave the way for more advanced clinical studies.

In addition to its therapeutic potential, 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole has also been studied for its use as a tool compound in basic research. Its unique structure makes it an excellent candidate for probing specific biological processes and validating targets in drug discovery pipelines. For example, it has been used in high-throughput screening assays to identify novel inhibitors of specific enzymes or receptors.

The synthesis of 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole involves several steps that require careful control over reaction conditions to ensure high yields and purity. Common synthetic routes include coupling reactions between appropriate precursors followed by cyclization steps to form the imidazole ring. Advances in synthetic chemistry have led to more efficient methods for producing this compound on both laboratory and industrial scales.

In conclusion, 2-{(4-Fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole (CAS No. 851865-61-7) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its potential as a lead compound for developing new therapeutic agents targeting cancer, inflammation, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility.

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